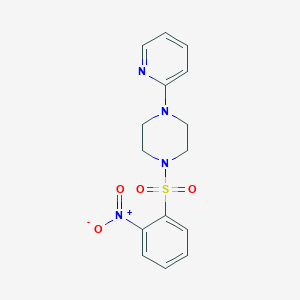
1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves the creation of molecules with potential anti-inflammatory properties. In one study, a series of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines were synthesized, which are structurally related to the compound of interest. These molecules were designed to act as bioisosteric replacements for the tolyl moiety in celecoxib, a well-known anti-inflammatory drug. The synthesis process highlighted the challenges in creating hybrid nitric oxide donor derivatives, as the reaction with nitric oxide did not yield the desired product but instead produced an N-nitroso derivative .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine plays a crucial role in their reactivity and potential pharmacological activity. The structure-activity relationship data from the synthesized tetrahydropyridines suggest that the N-methyl-1,2,3,6-tetrahydropyridyl moiety is a suitable replacement for the tolyl group, indicating the importance of the piperazine ring in these compounds. The presence of various substituents on the tetrahydropyridyl N(1)-nitrogen atom also affects the anti-inflammatory activity of these molecules .
Chemical Reactions Analysis
The reactivity of compounds structurally related to 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine has been explored in various studies. For instance, 1-(2-Pyridyl)-2-propen-1-ol demonstrated unique reactivity by acting as a Hantzsch ester mimic, which facilitated the metal-free reduction of nitro groups in electron-deficient aromatic and heteroaromatic nitro compounds to amino functions. This reactivity is part of a domino process that includes aza-Michael addition, leading to the formation of new functionalized aminoacylpyridines . Additionally, 4-Nitrophenyl-1-piperidinostyrene reacted with aromatic diazonium salts to form arylhydrazonal derivatives, which could further react to produce pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine are influenced by their molecular structure and the substituents present on the core scaffold. The studies reviewed do not provide explicit details on the physical properties such as melting points, solubility, or stability of these compounds. However, the chemical properties, such as the ability to undergo reduction and participate in aza-Michael addition, suggest that these compounds are reactive and can be further functionalized to enhance their pharmacological profile .
Aplicaciones Científicas De Investigación
Antibody Development and Environmental Analysis
Compounds with complex structures, including sulfonamide herbicides and nitrofurans, have been used to develop antibodies for environmental and food analysis. The work in producing key immunoreagents, as detailed by Fránek and Hruška (2018), demonstrates the potential for applying advanced chemical compounds in developing sensitive detection methods for contaminants and residues in various matrices (Fránek & Hruška, 2018).
Pharmaceutical Impurities and Synthesis
Research on the synthesis of pharmaceuticals, including proton pump inhibitors like omeprazole, indicates the importance of understanding and controlling the formation of impurities in drug development. The novel synthesis processes and the study of impurities, as explored by Saini et al. (2019), underline the significance of chemical specificity and purity in pharmaceutical manufacturing (Saini et al., 2019).
Inhibitor Design
The design and development of small-molecule inhibitors for therapeutic applications, such as anticoagulants targeting coagulation factor Xa, showcase the intricate balance between molecular specificity and biological activity. The systematic development and optimization of these inhibitors, discussed by Pauls, Ewing, and Choi-Sledeski (2001), provide insights into how complex compounds can be engineered for precise therapeutic targets (Pauls, Ewing, & Choi-Sledeski, 2001).
Environmental Toxicity and Degradation
The environmental persistence and toxicological impact of perfluorinated compounds, as reviewed by Liu and Avendaño (2013), highlight the challenges and methodologies for assessing and mitigating the environmental impact of chemically resistant compounds. This research emphasizes the importance of understanding the degradation pathways and environmental fate of synthetic chemicals (Liu & Avendaño, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-19(21)13-5-1-2-6-14(13)24(22,23)18-11-9-17(10-12-18)15-7-3-4-8-16-15/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFNKTAOOHZYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976729 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6122-91-4 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)
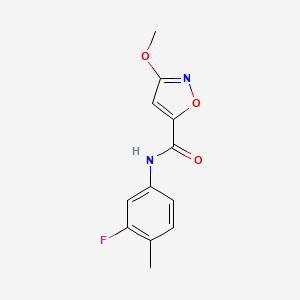
![1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone](/img/structure/B2522655.png)
![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)
![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)
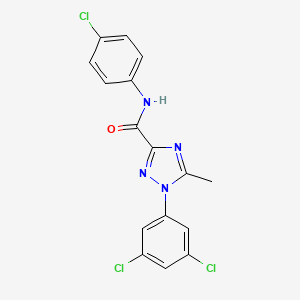
![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)
![N-(1-cyano-1-cyclopropylethyl)-2-(2-{4-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2522663.png)
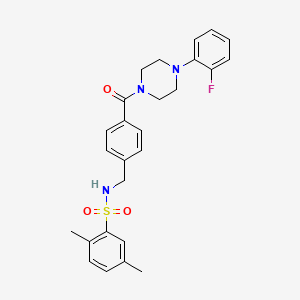

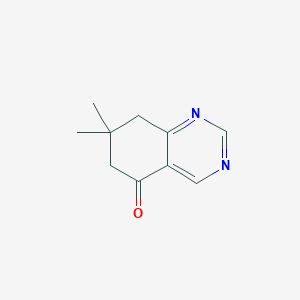
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2522672.png)
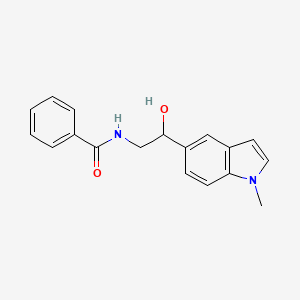
![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)